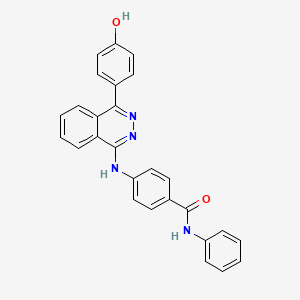
Brasofensine (sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS-2214 involves the preparation of a tropane derivative.
Industrial Production Methods
Industrial production of NS-2214 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
NS-2214 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups to enhance its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of NS-2214 include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products Formed
The major products formed from these reactions include various derivatives of NS-2214 that may have different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study dopamine reuptake inhibition.
Biology: Investigated for its effects on dopamine levels in the brain.
Medicine: Explored as a potential treatment for Parkinson’s disease and other neurological disorders.
Industry: Potential use in the development of new pharmaceuticals targeting dopamine reuptake
Mechanism of Action
NS-2214 exerts its effects by inhibiting the reuptake of dopamine in the synaptic cleft. This allows dopamine to remain active for a longer period, enhancing its physiological effects. The compound targets the dopamine transporter, preventing dopamine from being reabsorbed into the presynaptic neuron .
Comparison with Similar Compounds
Similar Compounds
Tesofensine: Another dopamine reuptake inhibitor with similar properties.
Cocaine: A naturally occurring compound that also inhibits dopamine reuptake but has a higher potential for abuse.
Methylphenidate: Used in the treatment of attention-deficit hyperactivity disorder and also inhibits dopamine reuptake.
Uniqueness
NS-2214 is unique in its specific targeting of the dopamine transporter and its potential for treating Parkinson’s disease with fewer side effects compared to other dopamine reuptake inhibitors .
Properties
Molecular Formula |
C16H22Cl2N2O5S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12+,13+,16+;/m0./s1 |
InChI Key |
MOYPZNPGNIZILM-NPJZCEOMSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4S,5R,6E,8E,10E,13E)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752164.png)
![4-[(6E,8E,10Z,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid](/img/structure/B10752172.png)
![(6aR,9R,10aR)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid](/img/structure/B10752174.png)




![2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10752214.png)
![[(1S,2R,3R,4S,5R,6S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752219.png)


![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10752249.png)
